
4-氨基-5-氯-2,3-二氢苯并呋喃-7-羧酸
描述
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid belongs to the class of compounds known as benzofurans, which are characterized by a fused benzene and furan ring. This class of compounds is known for their diverse pharmacological activities and applications in material science.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like electrophilic substitution reactions, cyclization of appropriate precursors, or modifications of existing benzofuran compounds. For instance, an electrochemical method has been developed for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, which could be related to the synthetic approach for the target compound (Senboku, H., Michinishi, J., & Hara, S., 2011).
科学研究应用
Use as an Intermediate in Drug Synthesis
- Summary of Application: “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid” is used as an intermediate in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist .
- Results or Outcomes: The outcome of using this compound as an intermediate is the production of Prucalopride, a drug used effectively for chronic constipation .
Antimicrobial Applications
- Summary of Application: Benzofuran derivatives, such as “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid”, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results or Outcomes: Benzofuran and its derivatives have shown a wide array of biological activities, making it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Synthesis of Prucalopride
- Summary of Application: This compound is used in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist .
- Methods of Application: The method involves adding methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate into an organic solvent, adding triphenylphosphine and azo dioctyl phthalate diethyl ester, performing cyclization to obtain a methyl 4-acetamido-2,3-dihydro benzofuran-7-formate rough product, directly chloridizing the rough product by using N-chloro succinimide to obtain a rough product methyl 4-acetamide amino-5-chloro-7-benzofuran formate, and performing hydrolysis and purification to obtain a 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid pure product .
- Results or Outcomes: The outcome of using this compound in the synthesis is the production of Prucalopride, a drug used effectively for chronic constipation .
Antimicrobial Agents
- Summary of Application: Benzofuran and its derivatives, such as “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid”, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results or Outcomes: Benzofuran and its derivatives have shown a wide array of biological activities, making it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Neurotransmitter Release Stimulation
- Summary of Application: Compounds similar to “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid”, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), are putative entactogen drugs of the phenethylamine and amphetamine classes . These compounds stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
- Results or Outcomes: The outcome of using these similar compounds is the stimulation of neurotransmitter release, which can have various effects on brain function and behavior .
Industrial Production of Prucalopride
- Summary of Application: “4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid” is used in the industrial production of Prucalopride , a selective 5-HT4 receptor agonist .
- Methods of Application: The method involves adding methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate into an organic solvent, adding triphenylphosphine and azo dioctyl phthalate diethyl ester, performing cyclization to obtain a methyl 4-acetamido-2,3-dihydro benzofuran-7-formate rough product, directly chloridizing the rough product by using N-chloro succinimide to obtain a rough product methyl 4-acetamide amino-5-chloro-7-benzofuran formate, and performing hydrolysis and purification to obtain a 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid pure product .
- Results or Outcomes: The outcome of using this compound in the industrial production is the production of Prucalopride, a drug used effectively for chronic constipation .
安全和危害
属性
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
CAS RN |
123654-26-2 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



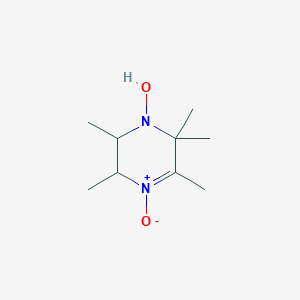



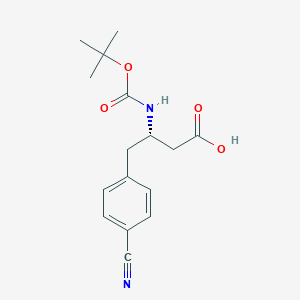
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)



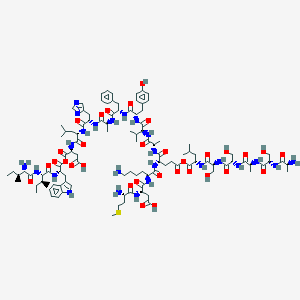

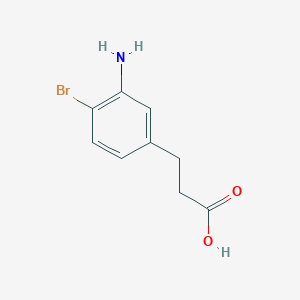
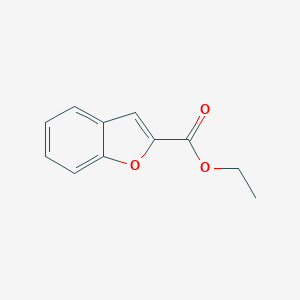
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)